molecular formula C24H24N4O5S B3008726 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 443351-48-2

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B3008726
CAS No.: 443351-48-2
M. Wt: 480.54
InChI Key: XGQYAZCLNSNPKS-UHFFFAOYSA-N
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Description

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, a thioether linkage, and an isoxazole moiety, making it a unique structure with diverse chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Future Directions

The study of quinazolinones and their derivatives is a vibrant field of research due to their wide range of biological activities. Future research could focus on synthesizing new derivatives of this compound and testing their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thioether Linkage: The quinazolinone intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under nucleophilic substitution conditions.

    Attachment of the Isoxazole Moiety: The final step involves the reaction of the thioether intermediate with an isoxazole derivative, such as 5-methylisoxazole-3-carboxylic acid, under amide bond formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The thioether linkage and the isoxazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include dihydroquinazoline derivatives.

    Substitution: Products may include various substituted quinazolinone or isoxazole derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the isoxazole moiety could modulate receptor function. The thioether linkage may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 2-(3,4-Dimethoxyphenyl)acetaldehyde
  • N-(3,4-Dimethoxyphenethyl)acetamide

Uniqueness

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide is unique due to its combination of a quinazolinone core, thioether linkage, and isoxazole moiety. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in similar compounds.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-15-12-21(27-33-15)26-22(29)14-34-24-25-18-7-5-4-6-17(18)23(30)28(24)11-10-16-8-9-19(31-2)20(13-16)32-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQYAZCLNSNPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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